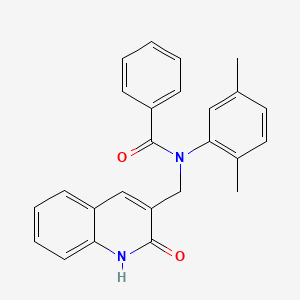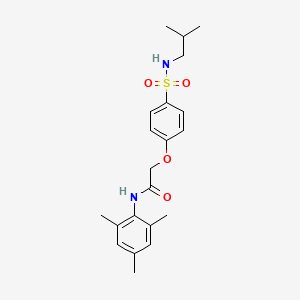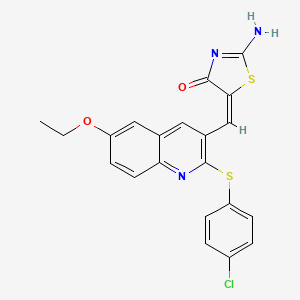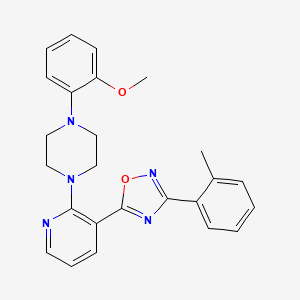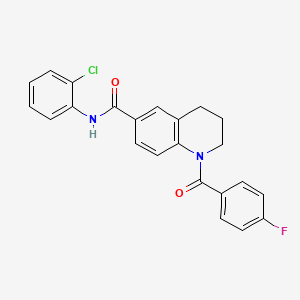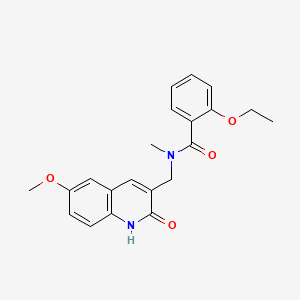
2-ethoxy-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide, also known as EHOQMB, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. EHOQMB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of 2-ethoxy-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell proliferation and inflammation. This compound has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the breakdown of extracellular matrix proteins and are involved in cancer cell invasion and metastasis. This compound has also been found to inhibit the activity of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to reduce the production of pro-inflammatory cytokines and increase the expression of antioxidant enzymes, which suggests that it may have potential therapeutic applications in the treatment of inflammatory diseases and oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-ethoxy-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide in lab experiments is that it has been found to have low toxicity in vitro and in vivo. This makes it a potentially safe and effective compound for use in preclinical studies. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
Orientations Futures
There are several future directions for research on 2-ethoxy-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. This could lead to the development of more targeted therapies for cancer and inflammatory diseases. Another direction is to explore the potential of this compound as a drug candidate for clinical trials. This would involve further preclinical studies to evaluate its safety and efficacy in animal models. Finally, future research could focus on developing new methods for synthesizing this compound that are more efficient and cost-effective.
Méthodes De Synthèse
2-ethoxy-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been synthesized using various methods, including the condensation of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with N-methyl-2-(2-ethoxyphenyl)acetamide in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrochloric acid to obtain this compound. Other methods of synthesis include the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with N-methyl-2-(2-ethoxyphenyl)acetamide in the presence of potassium carbonate and dimethylformamide, and the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with N-methyl-2-(2-ethoxyphenyl)acetamide in the presence of sodium carbonate and ethanol.
Applications De Recherche Scientifique
2-ethoxy-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to reduce the production of pro-inflammatory cytokines and increase the expression of antioxidant enzymes, which suggests that it may have potential therapeutic applications in the treatment of inflammatory diseases and oxidative stress-related disorders.
Propriétés
IUPAC Name |
2-ethoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-4-27-19-8-6-5-7-17(19)21(25)23(2)13-15-11-14-12-16(26-3)9-10-18(14)22-20(15)24/h5-12H,4,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTVKLKHJVRQED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(C)CC2=CC3=C(C=CC(=C3)OC)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

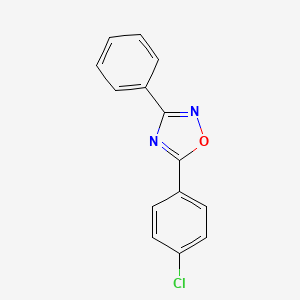

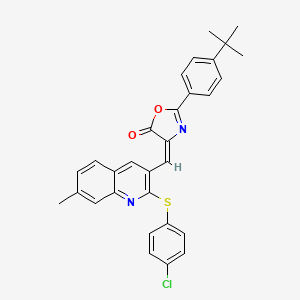

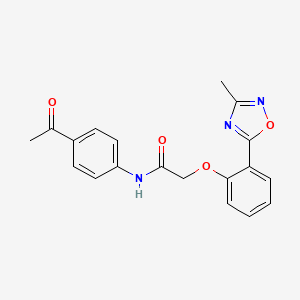
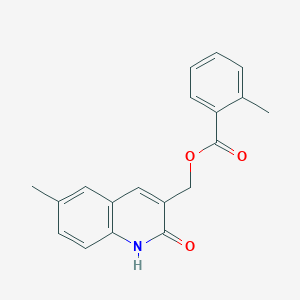
![N-(3,5-dimethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703022.png)
